molecular formula C8H6BrN3O2 B12654433 3-bromo-5-methyl-4-nitro-1H-indazole

3-bromo-5-methyl-4-nitro-1H-indazole

Cat. No.: B12654433
M. Wt: 256.06 g/mol
InChI Key: XWFVCESHVDDNEP-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methyl-4-nitro-1H-indazole typically involves the following steps:

    Bromination: The bromine atom is introduced using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-4-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Reduction: 3-bromo-5-methyl-4-amino-1H-indazole.

    Oxidation: 3-bromo-5-carboxy-4-nitro-1H-indazole.

Scientific Research Applications

3-Bromo-5-methyl-4-nitro-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, especially those targeting cancer and inflammatory diseases.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazoles.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-4-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and methyl groups can influence the compound’s binding affinity and specificity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-nitro-1H-indazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-Methyl-4-nitro-1H-indazole: Lacks the bromine atom, which can influence its substitution reactions.

    3-Bromo-5-methyl-1H-indazole: Lacks the nitro group, which can affect its redox properties.

Uniqueness

3-Bromo-5-methyl-4-nitro-1H-indazole is unique due to the combination of bromine, methyl, and nitro groups, which provide a distinct set of chemical properties and reactivity patterns. This makes it a valuable intermediate for the synthesis of complex molecules and potential drug candidates.

Biological Activity

3-Bromo-5-methyl-4-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique combination of bromine, methyl, and nitro groups, which contribute to its distinct chemical properties and biological effects.

The molecular formula of this compound is C8H6BrN3O2C_8H_6BrN_3O_2, with a molecular weight of 256.06 g/mol. The compound's structure can be represented by the following SMILES notation: CC1=C(C2=C(NN=C2C=C1)Br)[N+](=O)[O-] .

PropertyValue
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
IUPAC Name3-bromo-5-methyl-4-nitro-2H-indazole
InChI KeyXWFVCESHVDDNEP-UHFFFAOYSA-N

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of indazole have shown IC50 values as low as 5.15 µM against the K562 cell line, demonstrating promising selectivity for normal cells .

Table: Antitumor Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Selectivity Ratio
Compound 6oK5625.156.44
Compound 6oHEK-29333.2

The mechanism of action appears to involve the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway, leading to apoptosis in cancer cells .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to other biologically active indazoles allows it to interact with various enzymes, potentially influencing pathways related to cancer and inflammatory diseases .

Case Studies

Case Study 1: Antitumor Efficacy
In a study focusing on the synthesis of indazole derivatives, researchers evaluated the biological activity against Hep-G2 cells, where certain compounds exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-Fu). The results indicated that structural modifications at specific positions significantly influenced biological activity .

Case Study 2: Enzyme Interaction
Another study explored the interaction of similar indazole derivatives with pan-Pim kinases, revealing potent inhibitory effects with IC50 values in the nanomolar range. This suggests that this compound may also serve as a scaffold for developing inhibitors targeting these kinases .

The biological activity of this compound is largely attributed to its ability to participate in redox reactions due to the presence of the nitro group. This property allows it to act as an electron acceptor in various biochemical pathways, influencing cellular processes such as apoptosis and proliferation .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

3-bromo-5-methyl-4-nitro-2H-indazole

InChI

InChI=1S/C8H6BrN3O2/c1-4-2-3-5-6(7(4)12(13)14)8(9)11-10-5/h2-3H,1H3,(H,10,11)

InChI Key

XWFVCESHVDDNEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(NN=C2C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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